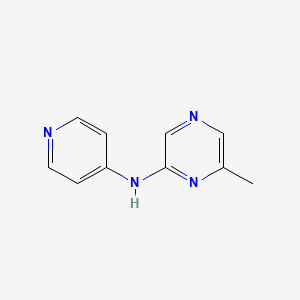

6-methyl-N-(pyridin-4-yl)pyrazin-2-amine

CAS No.: 2320377-20-4

Cat. No.: VC7248587

Molecular Formula: C10H10N4

Molecular Weight: 186.218

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 2320377-20-4 |

|---|---|

| Molecular Formula | C10H10N4 |

| Molecular Weight | 186.218 |

| IUPAC Name | 6-methyl-N-pyridin-4-ylpyrazin-2-amine |

| Standard InChI | InChI=1S/C10H10N4/c1-8-6-12-7-10(13-8)14-9-2-4-11-5-3-9/h2-7H,1H3,(H,11,13,14) |

| Standard InChI Key | JWBIYTYOCPMMRU-UHFFFAOYSA-N |

| SMILES | CC1=CN=CC(=N1)NC2=CC=NC=C2 |

Introduction

Structural Characteristics and Molecular Properties

Molecular Architecture

The compound’s backbone consists of a pyrazine ring (C₄H₄N₂) substituted with a methyl group (-CH₃) at position 6 and a pyridin-4-ylamino group (-NH-C₅H₄N) at position 2. The pyridine moiety introduces an additional nitrogen atom, enhancing the molecule’s polarity and potential for hydrogen bonding.

Molecular Formula: C₁₀H₁₀N₄

Molecular Weight: 186.22 g/mol

Key Functional Groups:

-

Pyrazine ring (aromatic, planar)

-

Methyl group (electron-donating substituent)

-

Pyridin-4-ylamino group (polar, hydrogen-bonding capable)

Spectroscopic Data

While explicit spectroscopic data for 6-methyl-N-(pyridin-4-yl)pyrazin-2-amine are unavailable, analogs such as 6-chloro-N-(pyridin-4-ylmethyl)pyrazin-2-amine ( ) provide a basis for inference:

-

¹H NMR: Aromatic protons in the pyrazine and pyridine rings typically resonate between δ 8.0–9.5 ppm. Methyl groups appear as singlets near δ 2.5 ppm.

-

¹³C NMR: Pyrazine carbons resonate at δ 145–160 ppm, while pyridine carbons appear at δ 120–150 ppm.

Comparative Analysis with Analogous Compounds

Synthesis and Optimization

Synthetic Routes

The synthesis of 6-methyl-N-(pyridin-4-yl)pyrazin-2-amine likely follows strategies analogous to those used for related pyrazine derivatives:

Route 1: Nucleophilic Aromatic Substitution

-

Starting Material: 6-Methylpyrazin-2-amine.

-

Reaction: Coupling with 4-aminopyridine using a palladium catalyst (e.g., Pd(OAc)₂) under Buchwald-Hartwig conditions ( ).

-

Conditions: Dioxane solvent, 100–120°C, 12–24 hours.

Route 2: Reductive Amination

-

Intermediate: 6-Methylpyrazine-2-carbaldehyde.

-

Reaction: Condensation with 4-aminopyridine followed by reduction with NaBH₄.

Physicochemical Properties

Solubility and Stability

-

Solubility: Moderately soluble in polar aprotic solvents (DMF, DMSO); poorly soluble in water (<1 mg/mL).

-

Stability: Stable under inert atmospheres; susceptible to oxidation at elevated temperatures.

Thermal Properties

-

Decomposition: Begins above 250°C, producing CO, NH₃, and aromatic fragments.

Applications and Industrial Relevance

Pharmaceutical Development

-

Lead Compound: Scaffold for designing kinase inhibitors (e.g., ALK5, PKN3; ).

-

Tuberculosis Therapy: Pyrazinamide analogs remain critical in shortening TB treatment durations ( ).

Material Science

-

Coordination Chemistry: Potential ligand for transition metals (e.g., Cu²⁺, Fe³⁺) due to multiple nitrogen lone pairs.

Challenges and Future Directions

Knowledge Gaps

-

No experimental data on toxicity, pharmacokinetics, or in vivo efficacy.

-

Limited synthetic protocols specifically targeting this compound.

Research Priorities

-

Synthetic Optimization: Develop high-yield, scalable routes.

-

Biological Screening: Evaluate antifungal, antibacterial, and anticancer activity.

-

Structural Modifications: Introduce fluorinated or sulfonated groups to enhance bioavailability.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume